3-fluoroazetidine Hydrochloride

Description

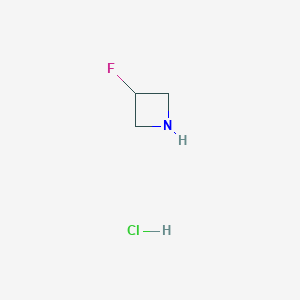

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-fluoroazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6FN.ClH/c4-3-1-5-2-3;/h3,5H,1-2H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXFUWRWCKSLCLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435852 | |

| Record name | 3-fluoroazetidine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617718-46-4 | |

| Record name | 3-fluoroazetidine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoroazetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of 3 Fluoroazetidines

Ring-Opening Reactions of Azetidines

Azetidines undergo ring-opening reactions primarily through nucleophilic attack, a process that is often facilitated by the activation of the nitrogen atom. magtech.com.cnambeed.com These reactions are of significant interest in organic synthesis as they provide a pathway to a variety of functionalized acyclic amines.

Regioselectivity and Stereoselectivity in Ring Opening

The regioselectivity of ring-opening reactions in unsymmetrically substituted azetidines is a critical aspect, determining which of the carbon-nitrogen bonds is cleaved. magtech.com.cn This selectivity is influenced by both electronic and steric factors. magtech.com.cn Generally, nucleophilic attack occurs at the carbon atom that can best stabilize a positive charge in the transition state. magtech.com.cn In the case of 3-fluoroazetidines, the position of the fluorine atom significantly directs the regioselectivity of the attack.

Stereoselectivity, the preferential formation of one stereoisomer over another, is also a key feature of these reactions. nih.govkhanacademy.org The stereochemical outcome is often dictated by the mechanism of the ring-opening and the nature of the attacking nucleophile. For instance, an SN2-like mechanism typically results in an inversion of stereochemistry at the point of attack. beilstein-journals.org

Acid-Promoted N-Activation

The nitrogen atom in the azetidine (B1206935) ring is a nucleophilic center. To enhance the ring's susceptibility to nucleophilic attack, the nitrogen is often activated. magtech.com.cn In the case of 3-fluoroazetidine (B1273558) hydrochloride, the protonation of the nitrogen atom by the hydrochloric acid serves this purpose. This protonation makes the azetidinium ion a much better leaving group and increases the electrophilicity of the ring carbons, thereby facilitating the ring-opening process. beilstein-journals.orgnih.gov

Nucleophilic Attack on the Azetidine Ring

Once the nitrogen is activated, a nucleophile can attack one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond. magtech.com.cnresearchgate.net The choice of nucleophile can vary widely, from simple anions to more complex molecules. The attack is generally favored at the less sterically hindered carbon or the carbon that is more electronically deficient. magtech.com.cn In 3-fluoroazetidine, the electron-withdrawing nature of the fluorine atom makes the C3 carbon a potential site for nucleophilic attack, although the C2 and C4 positions are also susceptible depending on the reaction conditions and the nature of the nucleophile. magtech.com.cnnih.gov

Fluorine's Influence on Azetidine Reactivity

The substitution of a hydrogen atom with fluorine at the 3-position has a profound impact on the chemical and physical properties of the azetidine ring. acs.orgnih.gov

Electronic Effects of Fluorine

Fluorine is the most electronegative element, and its presence on the azetidine ring exerts a strong inductive electron-withdrawing effect (-I effect). nih.gov This effect has several important consequences for the reactivity of 3-fluoroazetidine:

Increased Electrophilicity: The inductive effect of fluorine pulls electron density away from the carbon atoms of the ring, making them more electrophilic and thus more susceptible to nucleophilic attack. nih.gov

Modulation of Basicity: The electron-withdrawing nature of fluorine decreases the basicity of the nitrogen atom.

Influence on Bond Strengths: The C-F bond is very strong, while the adjacent C-C and C-N bonds may be weakened, potentially influencing the regioselectivity of ring-opening reactions.

The table below summarizes the key electronic properties of fluorine that influence the reactivity of 3-fluoroazetidine.

| Electronic Effect of Fluorine | Impact on 3-Fluoroazetidine Reactivity |

| Strong Inductive Effect (-I) | Increases electrophilicity of ring carbons, making them more prone to nucleophilic attack. nih.gov |

| Lowers pKa of adjacent protons | Can influence the site of deprotonation in base-mediated reactions. |

| Decreased Nitrogen Basicity | Affects the ease of protonation and the overall reactivity profile. |

Computational and Spectroscopic Analysis in 3 Fluoroazetidine Research

Computational Chemistry Studies

Computational chemistry serves as a powerful tool in the exploration of 3-fluoroazetidine (B1273558) hydrochloride, offering a window into its molecular properties and behavior that can be difficult to observe through experimental means alone.

Ab Initio and DFT Calculations for Conformational Analysis

Ab initio and Density Functional Theory (DFT) calculations are fundamental in determining the conformational landscape of 3-fluoroazetidine. These methods can predict the relative energies of different conformers, providing insights into the most stable three-dimensional structures of the molecule. For instance, DFT calculations can be employed to compute a potential energy surface by varying key dihedral angles, which helps in identifying the global and local energy minima corresponding to stable conformers. mdpi.com This type of analysis is crucial for understanding how the molecule might interact with biological targets or other reagents in a chemical reaction.

One common approach involves optimizing the geometry of the molecule using a method like B3LYP with various basis sets to locate all stationary points on the potential energy surface. mdpi.com The vibrational frequencies are then calculated at these points to confirm them as true minima and to obtain zero-point vibrational energies, which are used to correct the relative electronic energies.

Mechanistic Insights from Computational Modeling

Computational modeling plays a vital role in elucidating the mechanisms of reactions involving azetidines. By modeling the reaction pathways, researchers can gain a deeper understanding of the transition states and intermediates involved. This knowledge is instrumental in optimizing reaction conditions and in designing new synthetic routes. nih.gov

For example, recent research has utilized computational models to guide the synthesis of azetidines through photocatalysis. mit.edu These models can predict which precursor molecules will react effectively to form the desired azetidine (B1206935) ring structure, thereby reducing the need for extensive trial-and-error experimentation. mit.edu By calculating the energies of excited states, these models can identify reactant pairs with closely matched energy levels, which are more likely to lead to a successful reaction. mit.edu Quantum mechanical cluster approaches based on DFT have also been used to investigate the reaction mechanisms of enzymes that act on related cyclic compounds, providing insights that can be extrapolated to understand the reactivity of substituted azetidines. rsc.org

Molecular Electrostatic Potential Surface (MEPS) Analysis

The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for understanding the reactivity of 3-fluoroazetidine. It maps the electrostatic potential onto the electron density surface of the molecule, visually indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). uni-muenchen.de

The MEP surface is generated from the forces acting on a positive test charge by the molecule's nuclei and electrons. uni-muenchen.de Color-coding is used to represent the potential, with red typically indicating negative potential (attractive to electrophiles) and blue indicating positive potential (attractive to nucleophiles). researchgate.netresearchgate.net This analysis helps in predicting how 3-fluoroazetidine will interact with other molecules, for instance, by identifying the most likely sites for hydrogen bonding or nucleophilic attack. researchgate.netrsc.org The MEPS can be calculated using various computational methods and provides a qualitative guide to the molecule's chemical behavior. uni-muenchen.de

Machine Learning Models for Property Prediction

The application of machine learning (ML) to predict molecular properties is a rapidly growing field in chemistry. osti.govarxiv.org ML models can be trained on large datasets of known molecules to predict a wide range of properties for new or uncharacterized compounds like 3-fluoroazetidine and its derivatives. osti.govchemrxiv.org These properties can include physicochemical characteristics, as well as biological activities. chemrxiv.orgnih.gov

For instance, Δ²-learning models have been developed to predict high-level activation energies of reactions from low-level quantum chemical calculations, offering a significant speed-up in computational time without a major sacrifice in accuracy. rsc.org Such models can be fine-tuned with a small amount of high-accuracy data to further improve their predictive power. rsc.org This approach allows for the rapid screening of potential drug candidates and the optimization of synthetic reactions. arxiv.org

Advanced Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and characterization of 3-fluoroazetidine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules, including this compound. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

For this compound, the ¹H NMR spectrum would show signals corresponding to the protons on the azetidine ring. chemicalbook.com The chemical shifts, splitting patterns (multiplicity), and coupling constants of these signals are influenced by the presence of the fluorine atom and the ring strain, providing valuable data for confirming the molecular structure. Similarly, the ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature. The presence of the fluorine atom will cause characteristic splitting of the signals for adjacent carbon atoms due to C-F coupling. While specific spectral data for this compound is available from various suppliers, detailed interpretation in peer-reviewed literature is less common. chemicalbook.combldpharm.comchemicalbook.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

For this compound, the mass spectrum would typically show the molecular ion of the free base, 3-fluoroazetidine, after the loss of HCl. The expected molecular ion peak [M]⁺ for C₃H₆FN would be at an m/z of 75.0484.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of the molecule with high confidence. This is a crucial step in confirming the identity of a newly synthesized compound. The fragmentation pattern in the mass spectrum can also offer structural information. For 3-fluoroazetidine, fragmentation might involve the loss of small neutral molecules such as ethylene (B1197577) or hydrogen fluoride.

Table 4: Predicted Mass Spectrometry Data

| Ion | Formula | Calculated m/z (Monoisotopic) |

| [M+H]⁺ (of free base) | C₃H₇FN⁺ | 76.0563 |

| [M]⁺ (of free base) | C₃H₆FN⁺ | 75.0484 |

Note: This table is based on calculated values for the free base form of the compound. Experimental HRMS data from peer-reviewed literature for this compound is not currently available in the public domain.

Applications of 3 Fluoroazetidine Hydrochloride in Advanced Research

Role as a Building Block in Complex Molecule Synthesis

In the realm of organic and medicinal chemistry, 3-fluoroazetidine (B1273558) hydrochloride serves as a crucial building block. mdpi.comresearchgate.net The incorporation of the 3-fluoroazetidine motif into larger molecules is a strategic design choice aimed at leveraging the unique properties conferred by both the azetidine (B1206935) ring and the fluorine atom. The azetidine ring, a four-membered heterocycle, introduces conformational rigidity and a novel three-dimensional shape to molecules. The presence of a fluorine atom, the most electronegative element, can profoundly influence a molecule's electronic properties, pKa, metabolic stability, and binding affinity to biological targets.

3-Fluoroazetidine hydrochloride is a valuable raw material for the creation of more complex pharmaceutical intermediates. nih.govnih.gov Due to its unique physicochemical and metabolic characteristics, derivatives of 3-fluoroazetidine are considered to have significant market potential as intermediates for a range of active pharmaceutical ingredients (APIs). nih.gov A key application is in the synthesis of structures destined for specific therapeutic targets. For instance, the fluorine-substituted azetidine segment is widely applied in the structures of dipeptidyl peptidase IV (DPP-IV) inhibitors and cannabinoid receptor modulators. medchemexpress.com The synthesis of these reactive compounds involves connecting various substituents to the 3-fluoroazetidine core, making it a versatile precursor in drug development pipelines. nih.gov

The use of this compound facilitates the development of novel chemical motifs that are of high interest in drug design. The combination of the strained four-membered ring and a fluorine substituent is not a common feature in nature, thus its inclusion creates unique chemical entities. This strategic incorporation allows medicinal chemists to explore new chemical space and develop molecules with improved pharmacological profiles. The synthesis of these novel motifs is primarily achieved by attaching different substituents to the core 3-fluoroazetidine structure, leading to a diverse range of derivative compounds with potential therapeutic applications. nih.govmedchemexpress.com

Medicinal Chemistry Applications

The structural and electronic properties of this compound make it a highly valuable component in medicinal chemistry. It is frequently used in drug discovery research as a building block for pharmaceutical ingredients. mdpi.com The introduction of this moiety can lead to significant improvements in a drug candidate's potency, selectivity, and pharmacokinetic profile.

The 3-fluoroazetidine scaffold has proven to be particularly useful in the design of inhibitors for various enzyme classes.

DPP-IV Inhibitors : Azetidine-based compounds, including 3-fluoroazetidines, have been explored as a subtype of inhibitors for dipeptidyl peptidase IV (DPP-IV), a key target in the treatment of type 2 diabetes. Select 3-fluoroazetidines have demonstrated inhibitory potencies in the sub-micromolar range. The azetidine ring serves as a core scaffold, and the addition of a fluorine atom can enhance binding affinity and selectivity for the enzyme's active site. medchemexpress.com The development of small molecule-based DPP-IV inhibitors often involves incorporating scaffolds like cyanopyrrolidines, and the fluorinated azetidine ring offers a valuable alternative for achieving desired antidiabetic activity.

Thrombin Inhibitors : The azetidine scaffold has been identified as relevant in the development of synthetic thrombin inhibitors, which are crucial anticoagulants for treating thrombotic disorders. While direct synthesis examples using this compound are not extensively detailed in the provided search results, the inclusion of "Azetidines" as a key term in research on thrombin inhibitors points to the utility of this ring system in designing molecules that can interact with the enzyme's active site. The design of such inhibitors is a key area of research for developing effective, safe, and orally available anticoagulant drugs.

Cathepsin Inhibitors : In the field of cathepsin inhibitor design, azetidine-based structures have also been successfully employed. A novel series of inhibitors based on a 3,4-disubstituted azetidinone core was identified for the cysteine protease Cathepsin K. nih.gov These compounds demonstrated a high degree of selectivity against other cathepsins, a crucial feature for therapeutic agents. nih.gov This highlights the potential of the azetidine ring system as a foundational structure for developing selective inhibitors for this class of proteases.

Table 1: Applications of 3-Fluoroazetidine in Enzyme Inhibitor Design

| Enzyme Target | Role of 3-Fluoroazetidine Moiety | Therapeutic Area |

|---|---|---|

| Dipeptidyl Peptidase IV (DPP-IV) | Core scaffold; fluorine enhances potency and selectivity. medchemexpress.com | Type 2 Diabetes |

| Thrombin | Azetidine ring system serves as a relevant scaffold for inhibitor design. | Thrombotic Disorders |

Beyond enzyme inhibition, the 3-fluoroazetidine moiety is utilized in the design of modulators for other critical biological targets, such as G-protein coupled receptors (GPCRs). Specifically, it has been widely applied in the development of cannabinoid receptor modulators. medchemexpress.com The endocannabinoid system, which includes receptors like CB1 and CB2, is involved in regulating numerous physiological processes, and modulating these receptors has therapeutic potential for a variety of diseases. The unique three-dimensional structure and electronic properties of the 3-fluoroazetidine building block make it a valuable component for creating potent and selective ligands for these receptors. medchemexpress.com

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Dipeptidyl Peptidase IV |

| Thrombin |

| Cathepsin K |

| Cathepsin L |

| Cathepsin S |

| Cannabinoid Receptor 1 (CB1) |

| Cannabinoid Receptor 2 (CB2) |

Peptidomimetics and Peptide Scaffolds

The integration of non-natural amino acids into peptide sequences is a powerful strategy for creating peptidomimetics with improved pharmacological profiles, such as enhanced stability and receptor affinity. 3-Fluoroazetidine-containing amino acids have emerged as valuable building blocks in this field.

One of the key advantages of using a 3-fluoroazetidine scaffold is its ability to overcome inherent instability issues found in related structures. For instance, peptides containing 3-hydroxyazetidinecarboxylic acid (3-OH-Aze) are susceptible to degradation via a reverse aldol opening mechanism, particularly at a pH above 8. The substitution of the hydroxyl group with a fluorine atom creates a hydroxy-analogue that is not vulnerable to this aldol cleavage. acs.org This enhanced stability makes 3-fluoroazetidine derivatives superior building blocks for constructing robust peptide scaffolds intended for therapeutic use. acs.org

Research has led to the synthesis of novel peptide building blocks like 4-(azidomethyl)-3-fluoro-Aze, demonstrating the utility of the fluorinated azetidine core in creating new chemical entities for peptide modification and drug discovery. acs.org The development of synthetic routes to produce various 3-fluoroazetidine carboxylic acids further expands the toolkit available to medicinal chemists for designing next-generation peptidomimetics. bham.ac.uknih.gov

PROTAC Linkers and Degrader Motifs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the protein's ubiquitination and subsequent degradation by the proteasome. nih.govacs.org A PROTAC molecule consists of a ligand for the target protein and a ligand for an E3 ligase, connected by a chemical linker. The nature of this linker is critical, as it dictates the spatial orientation of the two proteins and the stability of the resulting ternary complex, which are key determinants of degradation efficiency. birmingham.ac.uk

The rigid and well-defined three-dimensional structure of the azetidine ring makes it an attractive component for PROTAC linkers. Incorporating scaffolds like 3-fluoroazetidine can provide conformational constraint, helping to optimize the distance and geometry between the protein of interest and the E3 ligase.

Recent innovations have focused on developing novel reagents, such as azetidine sulfonyl fluorides (ASFs), which can be used as versatile motifs for linkers. researchgate.netnih.gov These reagents can be incorporated into molecules with pendant groups suitable for conjugation reactions, facilitating the assembly of PROTACs. researchgate.netnih.gov Productive reactions of these azetidine-based motifs with E3 ligase recruiters, such as pomalidomide derivatives, have yielded new degrader motifs, showcasing the potential of the azetidine core in the design of novel protein degraders. researchgate.netnih.gov

Applications in Material Science and Catalysis

Chiral Templates and Organocatalysis

Chiral azetidines have been recognized for their utility in asymmetric catalysis, serving as ligands for metals or as core structures for organocatalysts. nih.govresearchgate.net Their strained four-membered ring can enforce specific conformations, which is advantageous for inducing stereoselectivity in chemical reactions. While research has broadly covered chiral aziridine- and pyrrolidine-containing catalysts, the unique structural features of azetidines present distinct opportunities. nih.govresearchgate.net

The application of chiral, azetidine-derived ligands and organocatalysts has proven effective in a variety of asymmetric transformations, including Friedel-Crafts alkylations and Michael-type reactions. nih.govresearchgate.net For example, organocatalytic methods have been developed for the asymmetric synthesis of α-azetidinyl tertiary alkyl halides, creating complex chiral centers with high enantioselectivity. beilstein-journals.org

While specific studies focusing solely on this compound as a chiral template are still emerging, the established success of the broader azetidine class suggests significant potential. The introduction of a fluorine atom can modulate the electronic properties and steric profile of the azetidine ring, which could fine-tune the performance of derived catalysts. This makes 3-fluoroazetidine a promising scaffold for the development of new, highly efficient chiral catalysts and templates for asymmetric synthesis.

Emerging Research Areas

Continuous Flow Chemistry in Synthesis

The synthesis of functionalized azetidines often involves highly reactive and unstable intermediates, such as lithiated species, which can be challenging to handle in traditional batch reactors. Continuous flow chemistry offers a safer, more efficient, and scalable alternative. rsc.org This technology utilizes microreactors with high surface-area-to-volume ratios, enabling precise control over reaction parameters like temperature, pressure, and residence time.

Recent research has successfully applied continuous flow technology to the synthesis of C3-functionalized azetidines. nih.gov In these systems, a common precursor like N-Boc-3-iodoazetidine can be lithiated and then functionalized by mixing with an electrophile stream within the flow reactor. This approach allows for the safe generation and immediate use of unstable C3-lithiated azetidine intermediates at significantly higher temperatures (-50 °C) than those required in batch processes (-78 °C), which is more amenable to industrial scale-up.

Furthermore, flow chemistry facilitates the use of greener solvents, such as cyclopentylmethyl ether (CPME), which is more sustainable than many traditional anhydrous solvents. The developed flow processes have demonstrated robustness and high productivity, with the potential to generate several grams of product per hour.

| Parameter | Batch Processing | Continuous Flow | Reference |

| Typical Temperature | -78 °C | -50 °C to 0 °C | |

| Intermediate Handling | Difficult, requires strict anhydrous conditions | Safer, immediate consumption of unstable intermediates | nih.gov |

| Scalability | Challenging due to safety and thermal control | More straightforward and safer | rsc.org |

| Solvent Choice | Often limited to specific anhydrous solvents | Wider range, including greener options like CPME | |

| Productivity Example | N/A | 4.56 g/h (for a specific C3-functionalized azetidine) |

This table provides an interactive comparison of batch versus continuous flow processing for azetidine synthesis.

Development of New Reagents and Methodologies

The growing importance of fluorinated azetidines has spurred the development of new synthetic reagents and methodologies to access these valuable scaffolds. Research is focused on creating more efficient, versatile, and safer synthetic routes.

A significant advancement is the development of azetidine sulfonyl fluorides (ASFs), which serve as novel reagents for the mild synthesis of 3-substituted azetidines. researchgate.netnih.gov These bench-stable compounds can be activated under moderate thermal conditions to couple with a wide range of nucleophiles, providing access to new azetidine derivatives that are otherwise difficult to prepare. researchgate.netnih.gov Another innovative approach involves the use of stable SF5-transfer reagents to generate N–SF5 azetidines, a novel class of compounds with potential as bioisosteres in medicinal chemistry due to their high aqueous stability and increased lipophilicity.

| Method/Reagent | Description | Key Advantage | Reference |

| Azetidine Sulfonyl Fluorides (ASFs) | Reagents for mild synthesis of 3-aryl-3-substituted azetidines. | Access to novel azetidine derivatives under mild thermal conditions. | researchgate.netnih.gov |

| SF5-Transfer Reagents | Used to generate N–SF5 azetidines from azabicyclo[1.1.0]butanes. | Creates a novel class of scaffolds with high stability and lipophilicity. | |

| Diethylaminosulfur Trifluoride (DAST) | A fluorinating agent used in a patented synthesis of 3-fluoroazetidine derivatives. | Milder reaction conditions and higher overall yield compared to older methods. | |

| Continuous Flow Lithiation | Generation and trapping of C3-lithiated azetidines in a flow reactor. | Safe handling of unstable intermediates at higher temperatures. |

This table interactively showcases emerging reagents and methodologies for the synthesis of 3-fluoroazetidine derivatives.

Future Directions and Research Perspectives

Exploration of New Synthetic Pathways

The synthesis of 3-fluoroazetidine (B1273558) and its derivatives has been a subject of considerable interest, with ongoing efforts to develop more efficient, scalable, and environmentally benign methodologies. acs.orgarkat-usa.org Current methods often involve multi-step sequences, and researchers are actively exploring novel strategies to streamline these processes.

One promising avenue is the development of catalytic C-H fluorination reactions. nih.govresearchgate.net This approach aims to directly introduce a fluorine atom into a C-H bond of the azetidine (B1206935) ring, bypassing the need for pre-functionalized starting materials. nih.gov The use of transition-metal catalysts or photoredox catalysis could offer unprecedented efficiency and selectivity. nih.gov

Another area of focus is the development of "one-pot" synthetic procedures. A Chinese patent describes a method for synthesizing 3-fluoroazetidine derivatives from a starting chemical compound through a series of reactions including esterification, N-protection, and fluoro-reaction, or hydrolysis, fluoro, esterification, and N-protection, achieving a high total yield. google.com Such strategies, which combine multiple transformations into a single operation, can significantly reduce reaction times, solvent usage, and purification steps.

Furthermore, the exploration of novel fluorinating reagents is a continuous effort. While reagents like diethylaminosulfur trifluoride (DAST) have been traditionally used, the search for milder, safer, and more selective alternatives remains a priority. acs.orgarkat-usa.org The development of new reagents could also open up possibilities for synthesizing previously inaccessible 3-fluoroazetidine analogs.

Advanced Stereochemical Control in Synthesis

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the ability to selectively synthesize specific stereoisomers of 3-fluoroazetidine derivatives is of paramount importance for medicinal chemistry applications.

Future research will likely focus on the development of advanced asymmetric synthetic methods to control the stereochemistry at the C3 position of the azetidine ring. This includes the design and application of chiral catalysts for enantioselective fluorination reactions. nih.gov For instance, the use of chiral ligands in transition-metal-catalyzed fluorination could enable the synthesis of enantioenriched 3-fluoroazetidines with high precision. researchgate.net

Another strategy involves the use of chiral starting materials or auxiliaries to guide the stereochemical outcome of the reaction. The synthesis of enantiopure or enantioenriched α-fluoroalkyl-α-amino acids and their incorporation into peptides is an area of great interest. researchgate.net Similar principles can be applied to the synthesis of chiral 3-fluoroazetidine building blocks.

The development of methods for the stereospecific conversion of existing chiral precursors is also a valuable approach. For example, the stereospecific fluorination of chiral 3-hydroxyazetidines could provide access to a range of optically active 3-fluoroazetidine derivatives.

Discovery of Novel Biological Activities

While 3-fluoroazetidine derivatives have shown promise as dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes, the exploration of their full therapeutic potential is still in its early stages. acs.orgnih.gov Future research will undoubtedly focus on identifying novel biological targets and therapeutic applications for this class of compounds.

The unique properties conferred by the fluorine atom, such as increased metabolic stability and altered basicity, make 3-fluoroazetidine a valuable scaffold for designing inhibitors of various enzymes and receptors. researchgate.netmdpi.com For example, research has shown that a trans,trans-2,4-dihydroxy-3-fluoroazetidine, an iminosugar, can inhibit the growth of pancreatic cancer cells. fluoromart.comnih.gov This finding opens up avenues for investigating the anticancer potential of other 3-fluoroazetidine derivatives. nih.govmedwinpublishers.com

Furthermore, the incorporation of the 3-fluoroazetidine motif into larger and more complex molecules could lead to the discovery of compounds with novel pharmacological profiles. wisdomlib.org For instance, its use as a peptide scaffold could lead to peptidomimetics with enhanced stability and biological activity. fluoromart.comnih.gov The synthesis of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives containing a pyrimidine (B1678525) substituted piperazine (B1678402) has shown promising antibacterial activity. nih.gov

Screening libraries of diverse 3-fluoroazetidine derivatives against a wide range of biological targets will be crucial for uncovering new therapeutic opportunities. This could lead to the development of new treatments for a variety of diseases, including infectious diseases, inflammatory disorders, and neurological conditions. medwinpublishers.comnih.govmdpi.com

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. mednexus.orgnih.govjsr.org These powerful computational tools can be leveraged to accelerate the design, optimization, and discovery of novel 3-fluoroazetidine-based drug candidates. mdpi.comnih.gov

AI and ML algorithms can be used to predict the physicochemical properties, biological activities, and potential toxicity of virtual 3-fluoroazetidine derivatives. nih.govnih.gov This allows for the rapid screening of vast chemical spaces and the identification of promising lead compounds for further experimental investigation. nih.govyoutube.com By analyzing large datasets of known compounds and their biological activities, ML models can learn structure-activity relationships (SARs) and guide the design of more potent and selective molecules. nih.gov

Furthermore, generative AI models can be employed for the de novo design of novel 3-fluoroazetidine structures with desired pharmacological profiles. nih.govyoutube.com These models can generate molecules from scratch that are predicted to have high binding affinity for a specific biological target while also possessing favorable drug-like properties. nih.gov

The integration of AI and ML with traditional medicinal chemistry approaches will create a powerful synergy. Computational predictions can help prioritize synthetic efforts, reducing the time and cost associated with drug discovery. mednexus.org This data-driven approach will undoubtedly play a pivotal role in unlocking the full therapeutic potential of 3-fluoroazetidine hydrochloride and its derivatives in the years to come.

Q & A

Q. What are the recommended safety precautions for handling 3-fluoroazetidine hydrochloride in laboratory settings?

- Methodological Answer : Researchers must adhere to strict safety protocols due to its irritant properties (H315: skin irritation; H302: harmful if swallowed). Essential precautions include:

Q. What are the optimal storage conditions for this compound?

- Methodological Answer : The compound is hygroscopic and thermally sensitive. For long-term stability:

Q. How is this compound typically synthesized, and what are its key intermediates?

- Methodological Answer : A common route involves nucleophilic substitution of azetidine derivatives with fluorinating agents. For example:

- React 3-chloroazetidine with KF in the presence of a phase-transfer catalyst (e.g., 18-crown-6) at 80°C for 1.5 hours, followed by HCl treatment to isolate the hydrochloride salt .

- Purification via reverse-phase chromatography (40–90% methanol/water with 0.1% formic acid) ensures high purity (>95%) .

Q. What are the primary research applications of this compound?

- Methodological Answer : It serves as a key intermediate in medicinal chemistry for:

- Synthesizing fluorinated lysine derivatives, which act as dipeptidyl peptidase IV (DPP-IV) inhibitors for diabetes research .

- Developing PET radioligands targeting phosphodiesterase 5 (PDE5) in neurological studies .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer :

- Temperature Control : Maintain precise heating (80°C) during fluorination to minimize side reactions .

- Catalyst Selection : Use Pd(OAc)₂ and BINAP for cross-coupling reactions to enhance regioselectivity .

- Purification : Employ SCX-2 ion-exchange chromatography post-synthesis to remove residual metal catalysts .

Q. What strategies ensure stability of this compound in solution during biological assays?

- Methodological Answer :

- Prepare stock solutions in anhydrous DMSO or methanol and store in aliquots at -80°C to prevent hydrolysis .

- Avoid freeze-thaw cycles; use single-use vials to maintain integrity over 1 month .

- Monitor pH (ideally 4–6) to prevent acid-catalyzed degradation .

Q. How should researchers address discrepancies in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Purity Validation : Use HPLC (C18 column, 0.03 M NaH₂PO₄ mobile phase) to confirm compound purity >95% before assays .

- Assay Standardization : Replicate conditions from Provins et al. (2006), including enzyme inhibition protocols for DPP-IV .

- Control Experiments : Compare activity against known inhibitors (e.g., sitagliptin) to validate assay sensitivity .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.